molecular formula C13H16F2N2O B5742048 N-cyclohexyl-N'-(3,4-difluorophenyl)urea

N-cyclohexyl-N'-(3,4-difluorophenyl)urea

Cat. No.: B5742048
M. Wt: 254.28 g/mol
InChI Key: VXVLKNJPTKDNCL-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(3,4-difluorophenyl)urea is a substituted urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a 3,4-difluorophenyl group attached to the other. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name

1-cyclohexyl-3-(3,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVLKNJPTKDNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(3,4-difluorophenyl)urea typically involves the reaction of cyclohexylamine with 3,4-difluoroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-(3,4-difluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(3,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-cyclohexyl-N’-(3,4-difluorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes, such as soluble epoxide hydrolase, which plays a role in various biological processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions like neuropathic pain and hypertension.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(3,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of soluble epoxide hydrolase, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxy fatty acids, which have various physiological effects, including anti-inflammatory and vasodilatory properties.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : The 3,4-difluorophenyl group in the target compound introduces strong electronegativity, enhancing hydrogen-bond acceptor capacity compared to chlorine-substituted analogs like N,N'-(Di-3,4-dichlorophenyl)urea . Fluorine’s smaller atomic radius may improve target binding specificity in pharmaceutical applications.

Stability and Toxicity

  • Fluorinated ureas generally exhibit greater metabolic stability than chlorinated analogs due to stronger C-F bonds. However, the cyclohexyl group may introduce steric hindrance, reducing enzymatic degradation rates compared to smaller substituents (e.g., dimethyl groups in fenuron) .

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